molecular formula C9H6Cl2N2 B182540 2,3-Dichloro-6-methylquinoxaline CAS No. 39267-05-5

2,3-Dichloro-6-methylquinoxaline

Cat. No. B182540
CAS RN: 39267-05-5
M. Wt: 213.06 g/mol
InChI Key: UWSAFTDEEVGSAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-6-methylquinoxaline is a chemical compound with the molecular formula C9H6Cl2N2 . It is a derivative of quinoxaline, a class of compounds that have been found to exhibit various biological activities .


Synthesis Analysis

The synthesis of quinoxaline derivatives, including 2,3-Dichloro-6-methylquinoxaline, has been extensively studied . A common method involves the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . Other synthetic routes have been developed with a focus on green chemistry and cost-effective methods .


Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-6-methylquinoxaline consists of a quinoxaline core, which is a bicyclic compound containing a benzene ring fused with a pyrazine ring . The molecule also contains two chlorine atoms and one methyl group attached to the quinoxaline core .


Chemical Reactions Analysis

While specific chemical reactions involving 2,3-Dichloro-6-methylquinoxaline are not detailed in the retrieved sources, quinoxaline derivatives are known to participate in various chemical reactions . For instance, they can undergo reactions with different reagents to form a wide range of compounds with potential biological activities .


Physical And Chemical Properties Analysis

2,3-Dichloro-6-methylquinoxaline has a molecular weight of 213.06 g/mol . It does not have any hydrogen bond donors but has two hydrogen bond acceptors . The compound is characterized by a topological polar surface area of 25.8 Ų .

Scientific Research Applications

Synthesis and Analytical Applications

2,3-Dichloro-6-methylquinoxaline has been studied for its utility in chemical synthesis and analysis. For instance, it has been used in the synthesis of triazoloquinoxaline derivatives, which are important in medicinal chemistry due to their potential anti-tubercular activity. These derivatives, such as 2-(((1-(substituted phenyl)-1H-1,2,3-triazol-4-yl)methoxy)carbonyl)-3-methylquinoxaline-1,4-dioxide, have shown minimum inhibitory concentration (MIC) values ranging from 30.35 to 252.00 µM against Mycobacterium tuberculosis strains (Srinivasarao et al., 2020).

Antimicrobial Activity

Research has focused on the antimicrobial properties of quinoxaline derivatives. A study highlighted the synthesis of various quinoxaline derivatives by modifying 2-chloro-3-methylquinoxaline, which showed optimized antimicrobial activity. This research is significant in the context of developing new antimicrobial agents (Singh et al., 2010).

Spectroscopy and Electron Capture

In the field of spectroscopy, the negative ions of 2-methylquinoxaline and 2,3-dimethylquinoxaline, which have structures similar to 2,3-dichloro-6-methylquinoxaline, were studied using dissociative electron capture spectroscopy. These compounds, known for their antimicrobial and preservative properties, were analyzed for molecular negative ion lifetimes and structures (Tayupov et al., 2021).

Medicinal Chemistry

A study on the anti-inflammatory activity of new thio-ether derivatives of 2-Chloro-3-methylquinoxaline showcased its potential in medicinal chemistry. The research involved synthesizing thioether derivatives and evaluating their anti-inflammatory properties, contributing to the development of new pharmacological agents (Singh et al., 2010).

Chemical Reactions and Mechanisms

Research on 2,3-dichloroquinoxaline derivatives explores various chemical reactions and mechanisms. For example, the reaction of these derivatives with malononitrile and ethyl cyanoacetate to produce 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives demonstrates the versatility and reactivity of these compounds in synthetic chemistry (Obafemi & Pfleiderer, 2004).

Corrosion Inhibition

An investigation into the efficiency of corrosion inhibitors identified 6-methylquinoxalin-2(1H)-one, a compound structurally related to 2,3-dichloro-6-methylquinoxaline, as a potent inhibitor of steel corrosion in acidic media. This study underlines the potential of quinoxaline derivatives in industrial applications, particularly in corrosion protection (Forsal et al., 2010).

Safety And Hazards

The compound is classified as having acute oral toxicity and can cause serious eye damage . It is also toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and wearing eye and face protection when handling the compound .

properties

IUPAC Name

2,3-dichloro-6-methylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c1-5-2-3-6-7(4-5)13-9(11)8(10)12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSAFTDEEVGSAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339989
Record name 2,3-Dichloro-6-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-6-methylquinoxaline

CAS RN

39267-05-5
Record name 2,3-Dichloro-6-methylquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39267-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-6-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichloro-6-methylquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloro-6-methylquinoxaline
Reactant of Route 2
2,3-Dichloro-6-methylquinoxaline
Reactant of Route 3
Reactant of Route 3
2,3-Dichloro-6-methylquinoxaline
Reactant of Route 4
Reactant of Route 4
2,3-Dichloro-6-methylquinoxaline
Reactant of Route 5
Reactant of Route 5
2,3-Dichloro-6-methylquinoxaline
Reactant of Route 6
Reactant of Route 6
2,3-Dichloro-6-methylquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.